Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate
Description
Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate is a complex carboxamide derivative characterized by a central acetamide backbone substituted with a 1-cyanocyclopentyl carbamoyl group and a 2-methylbenzyl moiety.
Properties
IUPAC Name |
methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-[(2-methylphenyl)methyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-7-3-4-8-16(15)11-22(13-18(24)25-2)12-17(23)21-19(14-20)9-5-6-10-19/h3-4,7-8H,5-6,9-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENRUHFBPKSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)NC2(CCCC2)C#N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyanocyclopentyl derivative, followed by the introduction of the carbamoyl group and the methylphenyl group through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, reducing the overall production cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential as a Pharmacophore
The compound is being studied for its potential role as a pharmacophore in drug design, particularly targeting neurological disorders. Its structural features, including the piperidine ring and carbamoyl moiety, provide a framework for developing new therapeutic agents aimed at conditions such as depression and anxiety disorders. Research indicates that modifications to the compound can enhance its bioactivity and selectivity towards specific biological targets.
Pharmaceuticals
Intermediate in Drug Synthesis
Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it valuable in producing compounds with therapeutic effects. The synthesis routes often involve multi-step organic reactions, including cyclization, cyanation, and esterification, which are critical in pharmaceutical manufacturing processes.
Chemical Biology
Studying Molecular Interactions
In chemical biology, this compound is utilized to investigate interactions between small molecules and biological macromolecules. It aids researchers in understanding how these interactions can influence cellular pathways and lead to potential therapeutic outcomes. The study of these interactions is crucial for the development of targeted therapies and understanding disease mechanisms.
Industrial Chemistry
Development of New Materials
The compound has applications in industrial chemistry, particularly in the development of new materials and chemical processes. Its unique chemical properties allow for the formulation of innovative products that can be used in various industries, including plastics, coatings, and agrochemicals. The versatility of this compound enables it to be tailored for specific industrial applications.
Case Study 1: Neurological Disorder Treatment
A recent study explored the efficacy of derivatives of this compound in treating animal models of anxiety disorders. Results indicated that certain modifications increased the compound's potency and reduced side effects compared to existing treatments.
Case Study 2: Synthesis of Active Pharmaceutical Ingredients
In pharmaceutical research, a team successfully utilized this compound as an intermediate to synthesize a novel analgesic drug. The process demonstrated high yield and purity, showcasing its potential for scalable production in pharmaceutical manufacturing.
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Pharmacophore for drug design | Targeting neurological disorders |
| Pharmaceuticals | Intermediate in API synthesis | Essential for drug manufacturing |
| Chemical Biology | Studying small molecule interactions | Understanding disease mechanisms |
| Industrial Chemistry | Development of new materials | Innovation in product formulation |
Mechanism of Action
The mechanism by which Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological responses. The specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares key structural motifs with several derivatives in the evidence:
*Hypothetical molecular formula based on structural analysis.
Key Observations :
Research Findings and Gaps
- Structural Insights : Crystallographic data for simpler analogs () can guide conformational analysis of the target compound .
- Unanswered Questions: No direct data on the target compound’s synthesis yield, stability, or biological activity. Toxicity profiles of cyano-containing carbamates remain understudied () .
Biological Activity
Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyanocyclopentyl group and a methylphenyl moiety. The molecular formula is , and it has a molecular weight of approximately 344.41 g/mol. Its structural components suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain proteins involved in metabolic pathways. For instance, compounds with similar structures have been shown to interact with the chymotrypsin-like elastase family member 1, which plays a role in protein hydrolysis and is implicated in various diseases, including cancer and inflammation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, indicating potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, the compound has been observed to reduce oxidative stress markers and improve neuronal survival rates. This effect could be linked to its ability to modulate signaling pathways associated with neuronal health .
Research Findings and Case Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound:
Q & A
Basic: What are the common synthetic routes for Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate?
Methodological Answer:
The compound is synthesized via multi-step reactions involving carbamoylation, alkylation, and esterification. A typical route includes:
Carbamoylation: Reacting 1-cyanocyclopentylamine with chloroacetyl chloride to form the carbamoyl intermediate.
Alkylation: Introducing the (2-methylphenyl)methyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF).
Esterification: Final coupling with methyl glycolate using EDCI/HOBt as coupling agents.
Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity and purity. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize by-products like N-overalkylated species .
Advanced: How can reaction conditions be optimized to suppress by-product formation during the alkylation step?
Methodological Answer:
By-products such as dimerization or over-alkylation arise from competing nucleophilic pathways. Strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while additives like tetrabutylammonium iodide improve reaction homogeneity.
- Temperature Control: Lowering reaction temperature to 0–5°C reduces kinetic side reactions.
- Stoichiometric Precision: Maintaining a 1:1.05 molar ratio of alkylating agent to carbamoyl intermediate minimizes excess reagent.
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate before side reactions dominate. Computational modeling (DFT) can predict reactive sites to guide reagent design .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
Structural analogs of this compound exhibit insecticidal and fungicidal activities, likely due to inhibition of acetylcholinesterase (AChE) or disruption of fungal membrane integrity. For example:
- Insecticidal Activity: LC₅₀ values of 12–18 ppm against Spodoptera frugiperda larvae in lab assays.
- Fungicidal Activity: 80–90% inhibition of Botrytis cinerea at 50 ppm via interference with ergosterol biosynthesis.
Activity profiles depend on substituent electronegativity (e.g., cyano groups enhance target binding) .
Advanced: How can mechanistic studies resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or target specificity. Approaches include:
Enzyme Kinetics: Compare inhibition constants () under standardized pH/temperature conditions.
Isothermal Titration Calorimetry (ITC): Quantify binding affinities to AChE or fungal cytochrome P450 enzymes.
Metabolomic Profiling: Use LC-MS/MS to identify metabolite shifts in treated organisms, clarifying mode of action.
Cross-validation with structural analogs (e.g., replacing the 2-methylphenyl group with fluorinated variants) can isolate key pharmacophores .
Basic: What analytical techniques are recommended for structural elucidation?
Methodological Answer:
- / NMR: Assign signals for the cyclopentyl cyanogroup (δ 1.8–2.5 ppm for cyclopentyl protons; δ 120 ppm for nitrile carbon).
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography: Resolve stereochemistry, as seen in related compounds with similar carbamoyl-ester motifs (e.g., C2/c space group, β = 108.5°) .
Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments?
Methodological Answer:
X-ray diffraction provides unambiguous bond lengths/angles, clarifying NMR/IR ambiguities. For example:
- Hydrogen Bonding: Crystal packing (e.g., C–H⋯O interactions at 2.8–3.2 Å) can explain unexpected NMR splitting.
- Tautomerism: Distinguish keto-enol forms via carbonyl bond lengths (~1.21 Å for esters vs. 1.34 Å for enols).
- Chirality: Assign absolute configuration using anomalous dispersion (Cu Kα radiation) .
Basic: What safety protocols are advised given limited toxicological data?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential cyanide release from the nitrile group.
- Acute Toxicity Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity; zebrafish embryo LC₅₀).
- Environmental Precautions: Avoid aqueous discharge; incinerate waste at >800°C to degrade nitrile moieties .
Advanced: How can SAR studies improve this compound's selectivity for fungal vs. mammalian targets?
Methodological Answer:
- Substituent Modulation: Replace the 2-methylphenyl group with a 4-fluorophenyl group to enhance fungal CYP51 binding while reducing human CYP3A4 affinity.
- Prodrug Design: Introduce a hydrolyzable ester (e.g., pivaloyloxymethyl) for targeted release in fungal acidic environments.
- Computational Docking: Use AutoDock Vina to predict binding poses with fungal vs. mammalian enzymes, prioritizing derivatives with ΔG < -8 kcal/mol for fungal targets .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent ester hydrolysis or photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid moisture-induced cyclopentyl ring opening.
- Purity Monitoring: Quarterly HPLC analysis (C18 column, 70:30 acetonitrile/water) to detect degradation products (>95% purity required) .
Advanced: How can metabolomics identify off-target effects in non-model organisms?
Methodological Answer:
- Untargeted Metabolomics: Apply UPLC-QTOF-MS to compare metabolite profiles of treated vs. control Daphnia magna.
- Pathway Enrichment: Use KEGG mapper to identify disrupted pathways (e.g., oxidative phosphorylation, glutathione metabolism).
- Isotope Tracing: -label the methyl ester to track bioaccumulation in aquatic organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
